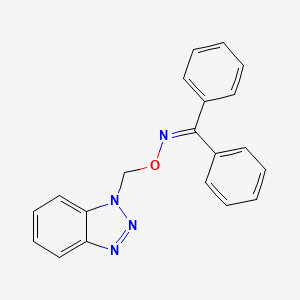

4-Bromo-1-methoxynaphthalene-2-carbaldehyde

Vue d'ensemble

Description

4-Bromo-1-methoxynaphthalene-2-carbaldehyde (4-Br-1-MNA-2-CA) is a synthetic compound of the aldehyde class of organic molecules. It is a colorless, crystalline solid with a pungent odor and a boiling point of 202 °C. 4-Br-1-MNA-2-CA is a versatile compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

4-Bromo-1-methoxynaphthalene-2-carbaldehyde serves as a precursor in the synthesis of complex molecules with potential pharmacological applications. For example, it has been utilized in the synthesis of thiosemicarbazones, which show selective inhibition against human myeloid leukemia HL60 cells due to their planar structures and the presence of bulky substituents (Chumakov et al., 2014). Additionally, this compound is involved in the synthesis of dihydropyrimidines with antimicrobial activities, demonstrating its role in developing novel therapeutic agents (Sherekar et al., 2021).

Intermediate in Pharmaceutical Synthesis

4-Bromo-1-methoxynaphthalene-2-carbaldehyde acts as an important intermediate in the preparation of non-steroidal anti-inflammatory agents. Its transformation into other compounds showcases the adaptability of this chemical in synthesizing biologically active molecules, such as nabumetone and naproxen, emphasizing its significance in pharmaceutical research (Xu & He, 2010).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-Bromo-1-methoxynaphthalene-2-carbaldehyde are employed as fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids, such as fatty acids and bile acids. This application is crucial for the determination of specific compounds in pharmaceutical formulations, demonstrating the compound's utility in enhancing analytical methodologies (Gatti et al., 1992; Cavrini et al., 1993).

Propriétés

IUPAC Name |

4-bromo-1-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLQDHNUMVTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2797128.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid](/img/structure/B2797132.png)

![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)

![[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2797139.png)

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)